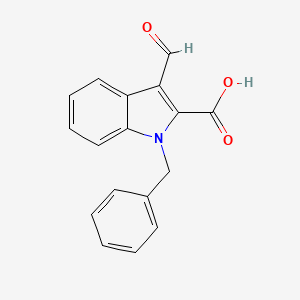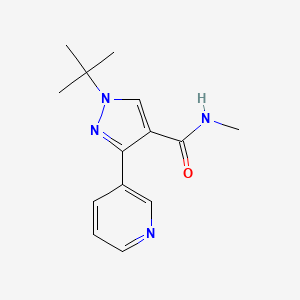
1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a promising drug candidate for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide' involves the reaction of tert-butyl hydrazine with 3-pyridinecarboxaldehyde to form 3-(pyridin-3-yl)-1-tert-butyl-1H-pyrazole. This intermediate is then reacted with methyl isocyanate to form 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide.
Starting Materials
tert-butyl hydrazine, 3-pyridinecarboxaldehyde, methyl isocyanate
Reaction
Step 1: Reaction of tert-butyl hydrazine with 3-pyridinecarboxaldehyde in ethanol to form 3-(pyridin-3-yl)-1-tert-butyl-1H-pyrazole., Step 2: Reaction of 3-(pyridin-3-yl)-1-tert-butyl-1H-pyrazole with methyl isocyanate in dichloromethane to form 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide.
Mecanismo De Acción
1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide is a selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide leads to the suppression of B-cell receptor signaling and the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and high plasma exposure. It has a long half-life and is rapidly absorbed and distributed in the body. 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide has been shown to be well-tolerated in preclinical studies, with no significant toxicity or adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide in lab experiments include its high potency and selectivity, favorable pharmacokinetic profile, and well-established mechanism of action. However, the limitations of using 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide. One direction is the development of 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide as a clinical drug candidate for the treatment of various types of cancer. Another direction is the investigation of the synergistic effects of 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide in combination with other drugs. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer effects of 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide and to identify biomarkers for patient selection and monitoring.
Aplicaciones Científicas De Investigación
1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide has been tested in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. It has also been tested in combination with other drugs to enhance its efficacy.
Propiedades
IUPAC Name |
1-tert-butyl-N-methyl-3-pyridin-3-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-14(2,3)18-9-11(13(19)15-4)12(17-18)10-6-5-7-16-8-10/h5-9H,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFFZEALNRCXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)C2=CN=CC=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole;dihydrochloride](/img/structure/B2851652.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2851654.png)
![3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2851655.png)
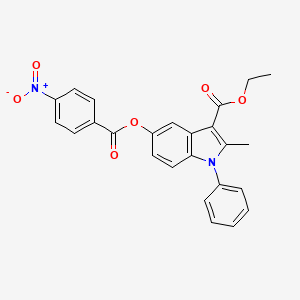
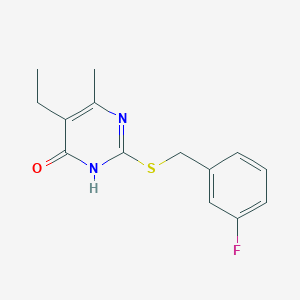
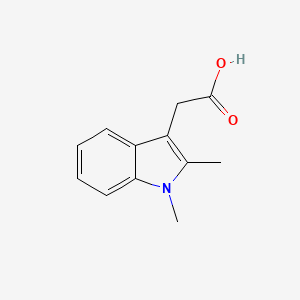
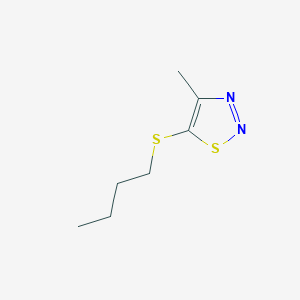
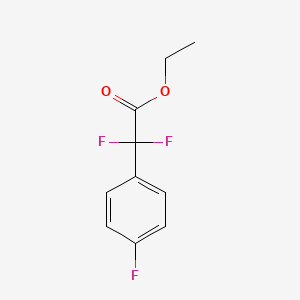
![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2851666.png)
![N-(1-cyanocyclopentyl)-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)acetamide](/img/structure/B2851669.png)
![N-(2,4-dimethylphenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide](/img/structure/B2851670.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2851672.png)
![N-(3-methoxybenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2851673.png)
